2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18026180
InChI: InChI=1S/C9H12BrNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
SMILES:
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56 g/mol

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18026180

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.56 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride -

Specification

Molecular Formula C9H13BrClNO
Molecular Weight 266.56 g/mol
IUPAC Name 2-[(2-bromophenyl)methylamino]ethanol;hydrochloride
Standard InChI InChI=1S/C9H12BrNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Standard InChI Key JVGOHQLVOVLIEA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNCCO)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a secondary amine hydrochloride derivative featuring a 2-bromophenyl group attached to a methylaminoethanol backbone. Its molecular formula is C₉H₁₃BrClNO, with a molecular weight of 276.57 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, Cl=35.45, N=14.01, O=16.00) . The compound’s structure combines a polar amino alcohol moiety with a lipophilic bromoaromatic group, influencing its solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₃BrClNO
Molecular Weight276.57 g/mol
IUPAC Name2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride
CAS Registry NumberNot publicly assigned
SMILES NotationC1=CC=C(Br)C(=C1)CNCCO.[H]Cl

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, analogous bromophenyl amino alcohols, such as (2R)-2-amino-2-(4-bromophenyl)ethan-1-ol HCl, demonstrate enantiomer-specific bioactivity . The configuration at the chiral center (C2 of the ethanolamine chain) likely impacts receptor binding in pharmaceutical contexts, though experimental validation is required.

Synthetic Methodologies

Reductive Amination Route

A plausible synthesis involves reductive amination between 2-bromobenzaldehyde and ethanolamine, followed by HCl treatment:

  • Condensation:
    2-Bromobenzaldehyde+EthanolamineImine Intermediate\text{2-Bromobenzaldehyde} + \text{Ethanolamine} \rightarrow \text{Imine Intermediate}

  • Reduction:
    Imine+NaBH₄2-[(2-Bromophenyl)methyl]aminoethan-1-ol\text{Imine} + \text{NaBH₄} \rightarrow \text{2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol}

  • Salt Formation:
    Freebase+HClHydrochloride Salt\text{Freebase} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

This method parallels the synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol, where azide reduction with triphenylphosphine yielded an 85% product .

Alternative Pathways

  • Azide Reduction: Conversion of a bromophenyl azide to the amine via Staudinger reaction, as demonstrated for 2-azido-1-(3-bromo-phenyl)-ethanol .

  • Nucleophilic Substitution: Reacting 2-bromobenzyl chloride with ethanolamine under basic conditions.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances water solubility compared to the freebase. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are suitable for dissolution, while it is less soluble in nonpolar solvents . Stability studies for analogous compounds recommend storage under inert atmospheres at room temperature to prevent decomposition .

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the aromatic bromine-substituted proton (δ 7.3–7.6 ppm), a multiplet for the methylene group adjacent to nitrogen (δ 3.0–3.5 ppm), and a broad peak for the ammonium proton (δ 5.0–6.0 ppm) .

  • IR: Characteristic peaks for N-H stretch (~3300 cm⁻¹), O-H stretch (~3200 cm⁻¹), and C-Br vibration (~600 cm⁻¹) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Brominated amino alcohols serve as precursors to antihistamines, antipsychotics, and β-blockers. The 2-bromophenyl moiety may facilitate Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl scaffolds .

Biological Activity

While direct studies on this compound are lacking, structurally related analogs exhibit:

  • Dopamine Receptor Modulation: Bromophenyl groups enhance affinity for D₂-like receptors .

  • Antimicrobial Effects: Amino alcohols with halogenated aromatics show activity against Gram-positive bacteria .

Future Research Directions

  • Stereoselective Synthesis: Resolve enantiomers via chiral chromatography or asymmetric catalysis.

  • Structure-Activity Relationships (SAR): Evaluate how bromine position affects bioactivity.

  • Scale-Up Optimization: Develop greener solvents (e.g., ethanol/water mixtures) for industrial production.

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